molecular formula C27H29NaO9 B1673991 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt CAS No. 40786-08-1

7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt

Cat. No. B1673991
CAS RN: 40786-08-1
M. Wt: 520.5 g/mol
InChI Key: ZDEVPOBNLIVGFA-UHFFFAOYSA-M
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Description

This compound, also known as L-165,041, is a cell-permeable phenoxyacetic acid derivative . It has the empirical formula C22H26O7 and a molecular weight of 402.44 . It belongs to the class of organic compounds known as alkyl-phenylketones .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CCCc1c(O)c(ccc1OCCCOc2ccc(OCC(O)=O)cc2)C©=O .


Physical And Chemical Properties Analysis

The compound is a powder that is off-white in color. It is soluble in DMSO at concentrations greater than 10 mg/mL . The compound should be stored under inert gas and protected from light .

Scientific Research Applications

Application 1: PPARδ Agonist

  • Summary of the Application: L-165,041 is a cell-permeable phenoxyacetic acid derivative that acts as a potent and selective peroxisome proliferator activator receptor δ (PPARδ) agonist .
  • Methods of Application: The specific methods of application can vary depending on the experimental design. Typically, L-165,041 is dissolved in an appropriate solvent (like DMSO) and applied to cells or tissues to study the activation of PPARδ .
  • Results or Outcomes: The activation of PPARδ by L-165,041 has been shown to have several effects, including the inhibition of vascular smooth muscle cell proliferation and migration .

Application 2: Postnatal Myogenesis

  • Summary of the Application: L-165,041 has been used as a peroxisome proliferator-activated receptor β/δ (PPARβ/δ) ligand to study its influence on PPARβ/δ mediated postnatal myogenesis in C2C12 myoblasts .
  • Methods of Application: The compound is typically applied to C2C12 myoblasts in culture to study its effects on cell differentiation .
  • Results or Outcomes: The activation of PPARβ/δ by L-165,041 has been shown to promote the differentiation of C2C12 myoblasts into myotubes .

Application 3: Cardiovascular Research

  • Summary of the Application: L-165041 dose-dependently blocks rat vascular smooth muscle cell (VSMC) proliferation and migration by inducing the cell cycle arrest . It has the potential to treat pathological cardiovascular conditions, such as restenosis and atherosclerosis .
  • Methods of Application: The compound is typically applied to cultured vascular smooth muscle cells to study its effects on cell proliferation and migration .
  • Results or Outcomes: Treatment with L-165,041 has been shown to inhibit the proliferation and migration of vascular smooth muscle cells .

Application 4: Diabetic Nephropathy

  • Summary of the Application: L-165041 also effectively inhibits the progression of diabetic nephropathy .
  • Methods of Application: The compound is typically administered to animal models of diabetic nephropathy to study its therapeutic effects .
  • Results or Outcomes: Treatment with L-165,041 has been shown to slow the progression of diabetic nephropathy in animal models .

Application 5: Anti-apoptosis

  • Summary of the Application: L-165,041 has been shown to exhibit anti-apoptotic effects .
  • Methods of Application: The compound is typically applied to cultured cells under conditions that induce apoptosis, such as exposure to cytotoxic agents .
  • Results or Outcomes: Treatment with L-165,041 has been shown to reduce the rate of apoptosis in treated cells .

Application 6: Anti-angiogenic

  • Summary of the Application: L-165,041 has been shown to exhibit anti-angiogenic effects .
  • Methods of Application: The compound is typically applied to cultured endothelial cells or used in animal models of angiogenesis .
  • Results or Outcomes: Treatment with L-165,041 has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis .

properties

IUPAC Name

sodium;7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O9.Na/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2;/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEVPOBNLIVGFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961203
Record name 7-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt

CAS RN

40786-08-1
Record name Fpl 55712
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040786081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FPL-55712
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O730GH8AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt
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7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt
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7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt
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7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt
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7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt
Reactant of Route 6
7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt

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